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Compound of Interest

Compound Name: CEF6

Cat. No.: B612710 Get Quote

These application notes provide a detailed protocol for the detection of the CELF6 protein in

cell lysates using Western Blot analysis. The protocol is intended for researchers, scientists,

and drug development professionals.

Introduction to CELF6
CUGBP Elav-Like Family Member 6 (CELF6) is an RNA-binding protein that plays a significant

role in the post-transcriptional regulation of pre-mRNAs, including alternative splicing and

mRNA stability.[1][2][3][4] CELF6 is primarily expressed in the brain, kidneys, and testes.[3]

Functionally, it is implicated in the regulation of genes associated with tumorigenesis,

particularly in pathways related to apoptosis and p53 signaling. Studies have shown that

CELF6 can act as a potential tumor suppressor by modulating the stability of p21 mRNA, a key

regulator of cell cycle progression.

CELF6 Signaling and Regulation
CELF6 is involved in critical cellular pathways that control cell proliferation and survival. Its

expression is regulated in a cell cycle-dependent manner through the ubiquitin-proteasome

pathway. A key function of CELF6 is its ability to bind to the 3' untranslated region (3'UTR) of

p21 mRNA, thereby increasing its stability and leading to an accumulation of p21 protein. This,

in turn, can induce G1 phase arrest in the cell cycle. Furthermore, CELF6 has been shown to

regulate the splicing patterns of numerous genes, including those involved in the p53 signaling

and apoptosis pathways, such as TP53 and CD44.
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Caption: CELF6 protein signaling pathway.

Detailed Protocol: Western Blot for CELF6 Detection
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and

immunodetection of CELF6.

I. Sample Preparation (Cell Lysate)
Cell Culture: Culture cells of interest (e.g., A549 cells) to approximately 80-90% confluency.

Cell Lysis:

Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered

Saline (PBS).

Add ice-cold RIPA Lysis and Extraction Buffer supplemented with protease and

phosphatase inhibitors to the culture dish.

Scrape the cells off the dish and transfer the lysate to a microcentrifuge tube.

Agitate the lysate for 30 minutes at 4°C.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
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Transfer the supernatant (protein extract) to a new, pre-chilled tube.

Protein Quantification:

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA Protein Assay Kit).

Normalize the protein concentration of all samples with lysis buffer.

Sample Denaturation:

Mix the protein lysate with 4X Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes.

II. SDS-PAGE (Gel Electrophoresis)
Gel Preparation: Use a 10% SDS-polyacrylamide gel suitable for resolving proteins in the

range of the CELF6 molecular weight (isoforms at ~39-50 kDa).

Loading: Load 20-40 µg of total protein per well. Include a pre-stained protein ladder to

monitor migration and transfer efficiency.

Electrophoresis: Run the gel in 1X SDS-PAGE Running Buffer at a constant voltage until the

dye front reaches the bottom of the gel.

III. Protein Transfer (Blotting)
Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for

30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X Transfer

Buffer. Nitrocellulose membranes only require equilibration in Transfer Buffer.

Assembly: Assemble the transfer stack (sandwich) according to the manufacturer's

instructions for your transfer apparatus (wet or semi-dry).

Transfer: Transfer the proteins from the gel to the membrane. Standard conditions for a wet

transfer are typically 100V for 60-90 minutes at 4°C.
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IV. Immunodetection
Blocking:

After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1%

Tween-20).

Incubate the membrane in a blocking solution of 5% non-fat dry milk in TBST for 1 hour at

room temperature with gentle agitation.

Primary Antibody Incubation:

Dilute the primary CELF6 antibody in the blocking buffer at the recommended dilution

(e.g., a starting dilution of 1:1,000 for a polyclonal antibody).

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

agitation.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound

primary antibody.

Secondary Antibody Incubation:

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g.,

anti-goat IgG-HRP), diluted in blocking buffer (e.g., 1:2,000 to 1:5,000).

Incubate for 1 hour at room temperature with gentle agitation.

Final Washes:

Repeat the washing step (IV.3) to remove unbound secondary antibody.

Detection:

Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the

manufacturer's instructions.
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Incubate the membrane in the ECL reagent for 1-5 minutes.

Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation: Summary of Reagents and
Conditions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Parameter
Recommended

Value/Reagent

Sample Prep Lysis Buffer

RIPA Buffer +

Protease/Phosphatase

Inhibitors

Protein Loading 20-40 µg per well

Electrophoresis Gel Percentage 10% SDS-PAGE

Running Buffer 1X Tris-Glycine-SDS Buffer

Transfer Membrane Type Nitrocellulose or PVDF

Transfer Buffer
Towbin Buffer (25 mM Tris, 192

mM Glycine, 20% Methanol)

Blocking Blocking Agent 5% Non-fat Dry Milk in TBST

Incubation Time 1 hour at Room Temperature

Primary Antibody Example Antibody
Anti-CELF6 Polyclonal

Antibody

Dilution Start at 1:1,000

Incubation Overnight at 4°C

Secondary Ab Antibody Type
HRP-Conjugated (species-

specific)

Dilution 1:2,000 - 1:5,000

Incubation 1 hour at Room Temperature

Detection Method
Enhanced Chemiluminescence

(ECL)

Experimental Workflow Diagram
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1. Sample Preparation
(Cell Lysis & Quantification)

2. SDS-PAGE
(Protein Separation)

3. Protein Transfer
(Blotting to Membrane)

4. Blocking
(5% Milk in TBST)

5. Primary Antibody Incubation
(Anti-CELF6, 4°C Overnight)

6. Washing
(3x with TBST)

7. Secondary Antibody Incubation
(HRP-conjugated, 1hr at RT)

8. Final Washing
(3x with TBST)

9. Detection
(ECL Substrate)

10. Signal Capture
(Imaging System)
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Caption: Western Blot workflow for CELF6 detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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